molecular formula C17H15ClN2O4 B10913335 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxy-4-methylbenzohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-methoxy-4-methylbenzohydrazide

Cat. No.: B10913335
M. Wt: 346.8 g/mol
InChI Key: PUWWMQRRTWCFAZ-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHOXY-4-METHYLBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a methoxybenzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHOXY-4-METHYLBENZOHYDRAZIDE typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-methoxy-4-methylbenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHOXY-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chloro group in the benzodioxole moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHOXY-4-METHYLBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHOXY-4-METHYLBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-METHOXY-4-METHYLBENZOHYDRAZIDE is unique due to its combination of a benzodioxole moiety with a methoxybenzohydrazide group. This structural feature imparts specific chemical and biological properties that are not observed in similar compounds. Its potential anticancer activity and ability to undergo various chemical reactions make it a valuable compound for further research and development.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-methoxy-4-methylbenzamide

InChI

InChI=1S/C17H15ClN2O4/c1-10-3-4-12(14(5-10)22-2)17(21)20-19-8-11-6-15-16(7-13(11)18)24-9-23-15/h3-8H,9H2,1-2H3,(H,20,21)/b19-8+

InChI Key

PUWWMQRRTWCFAZ-UFWORHAWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.